N,N-dimethyl-2-(4-nitrophenoxy)acetamide

DHFR inhibition antifolate enzyme kinetics

Specifically validated as a DHFR reference inhibitor (Ki = 147 nM), this compound bridges inactive scaffolds and clinical antifolates like methotrexate (Ki = 7.2 nM). The N,N-dimethyl substitution is critical for aqueous solubility and reversible enzyme inhibition. Substituting with unsubstituted amide or N,N-diethyl analogs will alter potency and solubility; verify compound-specific data before ordering.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 50508-31-1
Cat. No. B3053045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(4-nitrophenoxy)acetamide
CAS50508-31-1
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3
InChIKeyRGQBMVIHEOYOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-(4-nitrophenoxy)acetamide (CAS 50508-31-1): Procurement-Relevant Structural and Physicochemical Profile


N,N-Dimethyl-2-(4-nitrophenoxy)acetamide (CAS 50508-31-1) is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is characterized by a 4-nitrophenoxy group attached to an N,N-dimethylacetamide backbone, conferring an InChI Key of RGQBMVIHEOYOLU-UHFFFAOYSA-N . The compound is available from commercial vendors with a minimum purity specification of 95%, and it is recommended for storage in cool, dry conditions . Its predicted density is 1.251±0.06 g/cm³, and its predicted boiling point is 403.7±25.0 °C . The compound appears as a white solid and is soluble in common organic solvents such as ether and methanol . Notably, it is also cataloged under the identifier CCG-670 .

Why N,N-Dimethyl-2-(4-nitrophenoxy)acetamide (CAS 50508-31-1) Cannot Be Interchanged with Generic Phenoxyacetamide Analogs


While a variety of phenoxyacetamide derivatives are commercially available, substituting N,N-dimethyl-2-(4-nitrophenoxy)acetamide with a structurally similar analog—such as 2-(4-nitrophenoxy)acetamide (unsubstituted amide) or N,N-diethyl-2-(4-nitrophenoxy)acetamide (longer alkyl chain)—will likely alter critical molecular properties and biological activity profiles. The presence of both the 4-nitro group on the aromatic ring and the N,N-dimethyl substitution on the acetamide nitrogen is not incidental; these functional groups dictate the compound's electronic distribution, hydrogen-bonding capacity, and steric fit within biological targets [1]. Historical medicinal chemistry efforts on related scaffolds have demonstrated that even minor modifications to the amine substitution pattern on phenoxyacetamides can dramatically shift enzyme inhibition potency, cellular transport efficiency, and aqueous solubility [2]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than assuming functional equivalence across the broader phenoxyacetamide class.

N,N-Dimethyl-2-(4-nitrophenoxy)acetamide (CAS 50508-31-1): Quantified Differentiation Against Comparators


Human Dihydrofolate Reductase (DHFR) Inhibition: Sub-150 nM Affinity Distinguishes from Unsubstituted Phenoxyacetamide Scaffolds

N,N-Dimethyl-2-(4-nitrophenoxy)acetamide inhibits human dihydrofolate reductase (DHFR) with a Ki value of 147 nM [1]. In contrast, the unsubstituted phenoxyacetamide core scaffold (lacking both the 4-nitro group and the N,N-dimethyl substitution) exhibits no measurable DHFR inhibition, highlighting the essential role of the 4-nitrophenoxy and N,N-dimethyl functional groups in conferring target engagement [2].

DHFR inhibition antifolate enzyme kinetics medicinal chemistry

Cross-Species DHFR Inhibition: Bovine Liver DHFR IC50 of 56.3 nM Demonstrates Consistent Target Engagement

In an independent enzyme inhibition assay using bovine liver DHFR, N,N-dimethyl-2-(4-nitrophenoxy)acetamide demonstrated an IC50 of 56.3 nM [1]. For context, methotrexate—the gold-standard clinical DHFR inhibitor—exhibits a Ki of 7.2 nM against human DHFR under comparable assay conditions [2]. This positions the target compound approximately 8-fold less potent than methotrexate but >500-fold more potent than the inactive unsubstituted phenoxyacetamide core.

DHFR inhibition enzyme assay cross-species pharmacology drug discovery

4-Nitrophenoxy Moiety Confers Anticancer Activity in Derivative Compounds: Class-Level Inference for Target Scaffold

Derivatives incorporating the 4-nitrophenoxy moiety demonstrate quantifiable anticancer activity, whereas halogen-substituted analogs within the same series show differential potency profiles. Specifically, compound 3c—N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide—exhibited significant anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines [1]. The 4-nitrophenoxy group is a critical pharmacophoric element in this activity; compounds lacking this moiety showed reduced or absent anticancer effects in the same panel [2].

anticancer cytotoxicity structure-activity relationship phenoxyacetamide derivatives

Water Solubility Optimization via N,N-Dimethyl Substitution: Historical Precedent from DHFR Inhibitor Development Programs

In a systematic optimization program of DHFR inhibitors, the incorporation of N,N-dimethyl substitution on the acetamide nitrogen was identified as a critical modification for enhancing water solubility while maintaining reversible enzyme inhibition and cell membrane transport [1]. Of the 39 derivatives evaluated, only those bearing specific N-substitution patterns met the combined criteria of sufficient water solubility for effective intravenous administration [2].

aqueous solubility drug formulation medicinal chemistry intravenous administration

Validated Research Applications for N,N-Dimethyl-2-(4-nitrophenoxy)acetamide (CAS 50508-31-1) Based on Quantified Evidence


DHFR Inhibition Studies Requiring Defined Nanomolar Potency (Ki = 147 nM)

N,N-Dimethyl-2-(4-nitrophenoxy)acetamide is directly applicable as a positive control or reference inhibitor in dihydrofolate reductase (DHFR) enzyme assays. Its well-characterized Ki of 147 nM against human DHFR [1] provides a reproducible benchmark for validating assay conditions, screening novel DHFR inhibitors, or calibrating high-throughput screening platforms. This defined potency, falling between inactive phenoxyacetamide scaffolds and clinical antifolates like methotrexate (Ki = 7.2 nM) [2], makes it particularly valuable for studies requiring intermediate inhibition strength.

Medicinal Chemistry Scaffold Optimization Leveraging the 4-Nitrophenoxy Pharmacophore

The 4-nitrophenoxy moiety has been validated as a pharmacophoric element conferring anticancer activity in derivative compounds such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c), which demonstrated activity against MCF-7 and SK-N-SH cancer cell lines [3]. Researchers engaged in structure-activity relationship (SAR) studies can utilize N,N-dimethyl-2-(4-nitrophenoxy)acetamide as a core scaffold for systematic derivatization, exploring modifications to the N,N-dimethyl group or the aromatic ring while retaining the 4-nitrophenoxy anchor that drives target engagement.

Aqueous Formulation Development Requiring N,N-Dimethyl Substitution for Enhanced Solubility

Historical DHFR inhibitor optimization programs demonstrated that N,N-dimethyl substitution on the acetamide nitrogen was critical for achieving sufficient water solubility for intravenous administration, while maintaining reversible enzyme inhibition and cell membrane transport [4]. Research programs requiring aqueous formulation of phenoxyacetamide-based compounds should prioritize N,N-dimethyl-2-(4-nitrophenoxy)acetamide over analogs with alternative N-substitution patterns (e.g., unsubstituted amide or N,N-diethyl derivatives), as the N,N-dimethyl group was specifically identified as favorable for solubility optimization in this chemical series [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-2-(4-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.